3-Octanone
Overview
Description
3-Octanone, also known as ethyl amyl ketone, is an organic compound with the molecular formula C8H16O. It is a colorless, fragrant liquid classified as a ketone. This compound is one of three octanones, the others being 2-octanone and 4-octanone. This compound is found in various natural sources such as plants (lavender, rosemary, basil, thyme), nectarines, and Japanese catnip. It is also produced by oyster mushrooms as an insecticide to kill roundworms .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Octanone can be synthesized through several methods:
- Passing a mixture of vapors of caproic acid and acetic acid over thorium dioxide : This reaction is carried out at 400°C .
Oxidation of d-ethyl n-amyl carbinol: This method involves the oxidation of d-ethyl n-amyl carbinol using chromates.
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of secondary alcohols or the catalytic dehydrogenation of secondary alcohols. The specific conditions and catalysts used can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
3-Octanone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound typically yields secondary alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Scientific Research Applications
3-Octanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: this compound is studied for its role as a volatile organic compound in plant-fungal interactions.
Medicine: Research has explored the potential of this compound as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Industry: This compound is used as a flavor and fragrance ingredient in the food and cosmetic industries.
Mechanism of Action
The mechanism of action of 3-Octanone involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
3-Octanone is similar to other octanones, such as 2-octanone and 4-octanone. it has unique properties and applications:
2-Octanone: Also known as methyl hexyl ketone, 2-octanone is used as a solvent and in the synthesis of other chemicals. It has a different odor profile compared to this compound.
4-Octanone: This compound is less commonly used but shares similar chemical properties with this compound.
The uniqueness of this compound lies in its widespread occurrence in nature and its diverse applications in various fields .
Properties
IUPAC Name |
octan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLVCLIPMVJYKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Record name | ETHYL N-AMYL KETONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041954 | |
Record name | 3-Octanone | |
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Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl n-amyl ketone appears as a clear colorless liquid with a pungent odor. Insoluble in water and partially soluble in alcohol. Vapors are denser than air and may have a narcotic effect in high concentrations. Used in making perfumes and as a solvent for nitrocellulose and vinyl resins., Colorless to slightly yellow liquid; Pungent, somewhat fruity odor; [Merck Index] Colorless liquid; [MSDSonline], Liquid, colourless, oily liquid with a herbaceous, fruity warm odour | |
Record name | ETHYL N-AMYL KETONE | |
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Record name | 3-Octanone | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/396/ | |
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Boiling Point |
332.6 to 334.4 °F at 760 mmHg (USCG, 1999), 167.5 °C, 167.00 to 170.00 °C. @ 760.00 mm Hg | |
Record name | ETHYL N-AMYL KETONE | |
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Record name | 3-OCTANONE | |
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Flash Point |
115 °F (USCG, 1999), 59 °C | |
Record name | ETHYL N-AMYL KETONE | |
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Record name | 3-Octanone | |
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Solubility |
Slightly miscible (USCG, 1999), Miscible with ethanol, ether, Miscible with oxygenated solvents., In water, 2.6X10+3 mg/L at 20 °C, 2.6 mg/mL at 20 °C, soluble in most common organic solvents; insoluble in water, 1 ml in 5 ml 60% alcohol; 1 ml in 3 ml 70% alcohol (in ethanol) | |
Record name | ETHYL N-AMYL KETONE | |
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Record name | 3-Octanone | |
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Density |
0.822 (USCG, 1999) - Less dense than water; will float, 0.820-0.824 at 20 °C/20 °C, 0.817-0.821 (23°) | |
Record name | ETHYL N-AMYL KETONE | |
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Record name | 3-OCTANONE | |
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Record name | 3-Octanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Vapor Density |
4.42 (USCG, 1999) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
2.0 [mmHg], 2 mm Hg at 20 °C | |
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Color/Form |
Colorless liquid | |
CAS No. |
106-68-3 | |
Record name | ETHYL N-AMYL KETONE | |
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Melting Point |
-23.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl pentyl ketone | |
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Retrosynthesis Analysis
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